REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][N:3]=1.C(N(CC)CC)C.ClC(OCC)=O.[BH4-].[Na+]>O1CCCC1.O>[Br:1][C:2]1[N:3]=[CH:4][C:5]([CH2:6][OH:7])=[CH:9][CH:10]=1 |f:3.4|
|
Name
|
|
Quantity
|
65.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
54 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
32.6 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
1600 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
211 mL
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
while stirring on ice
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
while cooling on ice
|
Type
|
CUSTOM
|
Details
|
the white crystals which precipitated upon filtration
|
Type
|
CUSTOM
|
Details
|
were removed
|
Type
|
WASH
|
Details
|
washed with tetrahydrofuran
|
Type
|
STIRRING
|
Details
|
The filtrate was stirred
|
Type
|
TEMPERATURE
|
Details
|
while cooling on ice
|
Type
|
STIRRING
|
Details
|
After continued stirring for 1 hour and 20 minutes
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
WASH
|
Details
|
after washing the combined organic layers with brine (300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=N1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.5 g | |
YIELD: PERCENTYIELD | 74.5% | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |